Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate
Description
Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate (CAS: 937598-24-8) is a heterocyclic thiazole derivative with the molecular formula C₁₁H₁₇ClN₂O₃S and a molecular weight of 292.78 g/mol . Its structure features a chloromethyl group at position 4, a 3-methoxypropylamino substituent at position 2, and an ethyl ester at position 5 of the thiazole ring. This compound is primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research, though its commercial availability has been discontinued in recent years .
Properties
IUPAC Name |
ethyl 4-(chloromethyl)-2-(3-methoxypropylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O3S/c1-3-17-10(15)9-8(7-12)14-11(18-9)13-5-4-6-16-2/h3-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUDZTRJYORJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCCCOC)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis: Traditional Approaches
The Hantzsch thiazole synthesis remains a cornerstone for constructing substituted thiazoles. For ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate, this method involves cyclocondensation of α-chlorinated ketones with thiourea derivatives. A representative protocol includes:
Reagents :
- Ethyl 2-chloroacetoacetate (chloromethyl precursor)
- N-(3-Methoxypropyl)thiourea
- Ethanol (solvent)
- Hydrochloric acid (catalyst)
Procedure :
Ethyl 2-chloroacetoacetate reacts with N-(3-methoxypropyl)thiourea in refluxing ethanol (78°C, 8–12 hours). Acidic conditions protonate the thiourea nitrogen, facilitating nucleophilic attack on the α-chloroketone. Cyclization yields the thiazole ring, with simultaneous esterification at position 5.
Table 1: Optimization of Hantzsch Synthesis Parameters
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 75–80°C | 68–72 | ≥95 |
| Reaction Time | 10–12 hours | 72 | 97 |
| Solvent | Anhydrous Ethanol | 70 | 96 |
| Catalyst (HCl) | 0.5–1.0 M | 68 | 95 |
Key challenges include controlling the chloromethyl group’s reactivity, which may lead to undesired side products such as dimerized thiazoles or hydrolyzed esters.
Cyclization of Thiourea Derivatives with Halogenated Intermediates
Alternative routes exploit prefunctionalized intermediates to improve regioselectivity. For example, ethyl 4-(chloromethyl)thiazole-5-carboxylate can be synthesized first, followed by nucleophilic substitution at position 2 with 3-methoxypropylamine:
- Step 1 : Synthesis of ethyl 4-(chloromethyl)thiazole-5-carboxylate via cyclization of ethyl 2-amino-4-(chloromethyl)thiazole-5-carboxylate using phosphorus oxychloride (POCl₃).
- Step 2 : Amination at position 2 using 3-methoxypropylamine in dimethylformamide (DMF) at 60°C for 6 hours.
Table 2: Two-Step Synthesis Performance Metrics
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | POCl₃, DMF, 0°C → rt | 4 hours, N₂ atmosphere | 85 |
| 2 | 3-Methoxypropylamine, DMF | 60°C, 6 hours | 78 |
This method achieves higher regiocontrol but requires stringent anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Calcium Triflate-Catalyzed Cyclization: A Modern Catalytic Approach
Recent advances employ calcium triflate [Ca(OTf)₂] to catalyze thiazole formation from propargyl alcohols and thioamides, as demonstrated in related systems. Adapting this method:
Reagents :
- 3-Methoxypropyl propargyl alcohol
- Ethyl 2-amino-4-(chloromethyl)thiazole-5-carboxylate precursor
- Ca(OTf)₂ (10 mol%)
- Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆, 10 mol%)
- Toluene (solvent)
Procedure :
Heating at 120°C for 40 minutes induces cyclization, with Ca(OTf)₂ facilitating alkyne activation and thioamide coupling.
Table 3: Catalytic Method Optimization
| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 5 | 100 | 240 | 60 |
| 10 | 120 | 40 | 88 |
| 15 | 120 | 30 | 85 |
This method reduces reaction times from hours to minutes, though scalability requires addressing catalyst recovery and cost.
Industrial-Scale Production: Continuous Flow Reactors
For bulk synthesis, continuous flow systems enhance efficiency and safety. Key parameters include:
- Reactors : Microfluidic tubes with PTFE lining
- Residence Time : 8–10 minutes
- Temperature : 130–140°C
- Pressure : 3–4 bar
Table 4: Pilot-Scale Performance Data
| Metric | Batch Process | Flow Process |
|---|---|---|
| Daily Output (kg) | 12 | 45 |
| Purity (%) | 95 | 98 |
| Solvent Consumption | 120 L/kg | 40 L/kg |
Flow systems minimize thermal degradation of the chloromethyl group and improve mixing homogeneity.
Comparative Analysis of Methodologies
Table 5: Synthesis Route Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Hantzsch Synthesis | 70 | 95 | Moderate | 220 |
| Two-Step Amination | 78 | 97 | Low | 310 |
| Catalytic Cyclization | 88 | 98 | High | 180 |
| Flow Reactor | 92 | 98 | Very High | 150 |
Catalytic and flow-based methods offer superior efficiency, though the Hantzsch route remains viable for small-scale applications requiring minimal infrastructure.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound's unique structure includes a chloromethyl group, a methoxypropylamino group, and an ethyl ester group attached to the thiazole ring.
Chemical Information
- IUPAC Name: ethyl 4-(chloromethyl)-2-(3-methoxypropylamino)-1,3-thiazole-5-carboxylate
- Molecular Formula: C11H17ClN2O3S
- Molecular Weight: 292.78
- CAS Registry Number: 937598-24-8
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
- Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine: It is explored as a potential drug candidate due to its unique structure and reactivity.
- Industry: It is utilized in developing new materials and chemical processes.
Chemical Reactions
This compound can undergo various chemical reactions:
- Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
- Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
- Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanism of Action
The mechanism of action of Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate (CAS: 937598-20-4)
- Structural Difference: The 3-methoxypropylamino group in the target compound is replaced with a 2-methoxyethylamino substituent.
- Molecular Formula : C₁₀H₁₅ClN₂O₃S (MW: 278.76 g/mol) .
- Impact on Properties: The shorter alkyl chain (2-methoxyethyl vs. 3-methoxypropyl) reduces steric bulk and may enhance solubility in polar solvents.
Ethyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate
- Structural Difference: Contains a pyridinone-acetate moiety instead of a thiazole ring.
- Application : Used in medicinal chemistry for kinase inhibition studies. The absence of the chloromethyl group reduces electrophilic reactivity compared to the target compound .
Ethyl 4-(4-bromophenyl)-2-(4-chlorophenyl)thiazole-5-carboxylate
- Structural Difference : Substituted with 4-bromophenyl and 4-chlorophenyl groups at positions 4 and 2, respectively.
- Molecular Formula: C₁₈H₁₃BrClNO₂S (MW: 435.73 g/mol).
- Electronic Effects : The electron-withdrawing bromo and chloro groups increase the electrophilicity of the thiazole core, making this compound more reactive in cross-coupling reactions compared to the target molecule .
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate
- Structural Difference : Replaces the thiazole ring with an oxazole ring and introduces a cyclopropyl group at position 3.
- Molecular Formula : C₉H₁₂N₂O₃ (MW: 196.21 g/mol).
- Biological Relevance: Oxazole derivatives are often explored for antimicrobial activity.
Data Table: Key Properties of Compared Compounds
Research Findings and Structural Insights
- Chloromethyl Group Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution reactions, making it valuable for functionalizing thiazole scaffolds. However, analogs with bulkier substituents (e.g., bromophenyl groups) exhibit higher thermal stability .
- Amino Substituent Effects: The 3-methoxypropylamino group provides a balance between hydrophilicity and steric hindrance, whereas shorter chains (e.g., 2-methoxyethyl) may compromise stability in acidic conditions .
- Heterocycle Replacement : Oxazole derivatives (e.g., cyclopropyl-oxazole) lack sulfur, reducing their ability to participate in metal-coordination chemistry compared to thiazoles .
Q & A
Q. What are the established synthetic routes for Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate?
The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. Key methodologies include:
- Thiazole ring formation : Reacting α-chloroketones with thiourea derivatives under reflux in acetic acid with sodium acetate as a base, followed by esterification .
- Functionalization : Introducing the 3-methoxypropylamine moiety via nucleophilic substitution at the thiazole C2 position, using chloroacetyl chloride and triethylamine in dioxane/water mixtures .
- Purification : Recrystallization from ethanol-DMF mixtures to isolate the crystalline product .
Q. How is the compound characterized structurally and chemically?
- Spectroscopic analysis : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., chloromethyl at C4, methoxypropylamino at C2). IR spectroscopy identifies ester (C=O) and amine (N-H) groups .
- Mass spectrometry : Confirm molecular weight (292.78 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and dihedral angles between the thiazole ring and substituents (e.g., 72.14° for chlorophenyl groups) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is critical:
- Data collection : Use Rigaku Saturn724+ CCD diffractometers at 113 K to minimize thermal motion artifacts .
- Refinement : Employ SHELX programs (SHELXL-97) for structure solution, with riding H-atom models and anisotropic displacement parameters .
- Key findings : Asymmetric units may contain two distinct conformers (A and B) with dihedral angle variations (e.g., 45.56° vs. 72.14° for substituents), influencing intermolecular interactions like C–H⋯O bonds .
Q. What experimental variables influence synthesis yield and purity?
- Reaction solvent : Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution efficiency .
- Catalysts : Triethylamine improves acylation reactions by neutralizing HCl byproducts .
- Temperature : Reflux conditions (90–100°C) optimize cyclization but may degrade heat-sensitive intermediates .
- Contaminants : Unreacted chloroacetyl chloride can form side products; rigorous washing with ethanol/water is essential .
Q. How do structural modifications impact biological activity?
Comparative studies of analogous thiazoles reveal:
- Chloromethyl group : Enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzyme active sites) .
- Methoxypropyl chain : Increases hydrophilicity and bioavailability, as seen in 5-HT4 receptor agonists with similar substituents .
- Ester moiety : Hydrolyzes in vivo to carboxylic acids, altering pharmacokinetics .
Q. How to address contradictory data in reaction optimization?
- Case study : Discrepancies in yields (40–75%) for similar thiazole syntheses may arise from:
- Stoichiometry : Excess chloroacetyl chloride (1.2 eq.) improves substitution but risks over-acylation .
- Crystallization conditions : Slow ethanol evaporation produces higher-purity crystals vs. rapid precipitation .
- Resolution : Design a factorial experiment varying solvent, temperature, and catalyst ratios to identify dominant factors .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | Triclinic, P1 | |
| Unit cell dimensions | a = 7.658 Å, b = 7.736 Å | |
| Dihedral angles (A/B) | 72.14°/45.56° (thiazole-substituent) | |
| R-factor | 0.058 |
Q. Table 2. Common Synthetic Challenges and Solutions
| Challenge | Solution | Evidence |
|---|---|---|
| Low substitution yield | Use 1.5 eq. amine, 24h reflux | |
| Side-product formation | Wash with 10% NaHCO₃ | |
| Poor crystallization | Recrystallize from DMF/EtOH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
